3-(5,7-Dimethyl-1,3-benzoxazol-2-yl)aniline
Description
3-(5,7-Dimethyl-1,3-benzoxazol-2-yl)aniline is a heterocyclic aromatic compound featuring a benzoxazole core substituted with methyl groups at the 5- and 7-positions and an aniline moiety at the 3-position. Benzoxazole derivatives are valued for their electronic conjugation, rigidity, and bioactivity, making them relevant in medicinal chemistry and materials science. The dimethyl groups enhance electron density in the benzoxazole ring, while the aniline group provides a reactive site for further functionalization, such as azo coupling or Schiff base formation .
Properties
IUPAC Name |
3-(5,7-dimethyl-1,3-benzoxazol-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-9-6-10(2)14-13(7-9)17-15(18-14)11-4-3-5-12(16)8-11/h3-8H,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZPIBINNNLSKNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(O2)C3=CC(=CC=C3)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70352200 | |
| Record name | 3-(5,7-dimethyl-1,3-benzoxazol-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49641100 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
293737-69-6 | |
| Record name | 3-(5,7-Dimethyl-2-benzoxazolyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=293737-69-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(5,7-dimethyl-1,3-benzoxazol-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of Substituted o-Aminophenol Derivatives
The most direct route to benzoxazole derivatives involves cyclization of o-aminophenol precursors. For 3-(5,7-dimethyl-1,3-benzoxazol-2-yl)aniline, this method requires 5,7-dimethyl-2-aminophenol as a starting material. Reaction with trichloroacetyl chloride or cyanogen bromide facilitates cyclization via nucleophilic acyl substitution. For example, treatment of 5,7-dimethyl-2-aminophenol with trichloroacetyl chloride in the presence of triethylamine generates the benzoxazole ring through O-acylation, followed by intramolecular cyclization .
Mechanistic Insights :
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O-Trichloroacetylation of the hydroxyl group forms an intermediate trichloroacetate ester.
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A thermally induced N→C ortho-shift relocates the trichloroacetoxy group to the adjacent carbon.
This method is advantageous due to its mild conditions (ambient temperature) and compatibility with sensitive functional groups, such as esters and alkenes . However, the synthesis of 5,7-dimethyl-2-aminophenol itself requires multi-step methylation of o-aminophenol, which may involve Friedel-Crafts alkylation or directed ortho metalation strategies.
Thiocyanation and Cyclization Sequence
A two-step protocol reported for analogous benzoxazoles involves thiocyanation of aniline derivatives followed by cyclization with ortho-substituted phenols . Adapted for this compound, the process proceeds as follows:
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Thiocyanation of 3-Amino-5,7-dimethylbenzaldehyde :
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Cyclization with o-Substituted Phenol :
This method’s scalability is limited by the need for precise temperature control and the handling of bromine, a hazardous reagent.
Nitroarene Reduction and Functionalization
Nitroarenes serve as stable precursors for aniline-containing benzoxazoles. A three-step sequence converts nitro-substituted benzoxazoles to the target compound:
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Synthesis of 5,7-Dimethyl-2-nitrobenzoxazole :
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Nitration of 5,7-dimethylbenzoxazole using nitric acid/sulfuric acid introduces the nitro group at the 2-position.
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Reduction of Nitro to Amine :
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Purification :
This route benefits from the commercial availability of nitrobenzoxazole derivatives but requires careful control during reduction to prevent side reactions.
Palladium-Catalyzed Cross-Coupling
For advanced functionalization, palladium-mediated coupling reactions link preformed benzoxazole cores to aniline derivatives. For example:
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Buchwald-Hartwig Amination :
While effective, this method is cost-prohibitive for large-scale synthesis due to precious metal catalysts.
Comparative Analysis of Methods
| Method | Starting Material | Key Reagents | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Cyclization | 5,7-Dimethyl-2-aminophenol | Trichloroacetyl chloride | 65–80 | Mild conditions, scalable | Requires specialized phenol synthesis |
| Thiocyanation | 3-Amino-5,7-dimethylbenzaldehyde | NH₄SCN, Br₂ | 70–75 | High purity | Hazardous bromine handling |
| Nitroarene Reduction | 5,7-Dimethyl-2-nitrobenzoxazole | H₂/Pd-C | 50–65 | Stable intermediates | Risk of over-reduction |
| Palladium Coupling | 2-Chloro-5,7-dimethylbenzoxazole | Pd(OAc)₂, Cs₂CO₃ | 60–75 | Modular for derivatives | High catalyst cost |
Chemical Reactions Analysis
3-(5,7-Dimethyl-1,3-benzoxazol-2-yl)aniline can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
3-(5,7-Dimethyl-1,3-benzoxazol-2-yl)aniline has been investigated for its potential as a pharmacophore in drug discovery. Its structure allows for interactions with various biological targets, making it a candidate for developing new therapeutic agents. Studies have shown that derivatives of this compound exhibit antimicrobial , anticancer , and anti-inflammatory properties.
Case Study: Anticancer Activity
Research conducted on the anticancer properties of benzoxazole derivatives revealed that this compound demonstrated significant cytotoxicity against several cancer cell lines. For instance, in vitro assays indicated that this compound could induce apoptosis in colorectal adenocarcinoma cells (Caco-2) more effectively than standard chemotherapeutics like cisplatin and etoposide . The mechanism involved the generation of reactive oxygen species (ROS), leading to mitochondrial membrane potential loss and subsequent cell death.
Biological Research
Enzyme Inhibition Studies
In biological assays, this compound has been utilized to study its effects on various enzymes and receptors. It has shown promise in inhibiting specific enzymes involved in disease processes, particularly those associated with oxidative stress and inflammation. This makes it a valuable compound for further investigation in disease-modifying therapies.
Industrial Applications
Synthesis of Complex Organic Molecules
The compound serves as an important intermediate in the synthesis of various benzoxazole derivatives. These derivatives are utilized in organic synthesis and materials science for developing novel materials with specific properties . Additionally, the compound is valuable in producing dyes and pigments due to its unique chemical structure.
Summary of Applications
| Application Area | Specific Uses |
|---|---|
| Medicinal Chemistry | Antimicrobial, anticancer, anti-inflammatory activities |
| Biological Research | Enzyme inhibition studies; effects on oxidative stress |
| Industrial Applications | Synthesis of complex organic molecules; production of dyes and pigments |
Mechanism of Action
The mechanism of action of 3-(5,7-Dimethyl-1,3-benzoxazol-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Positional Isomers: 4-(5,7-Dimethyl-1,3-benzoxazol-2-yl)aniline
Key Differences :
- Substitution Pattern : The 4-isomer (CAS 293738-18-8) differs in the aniline attachment position, altering electronic distribution. The 3-substituted isomer (target compound) may exhibit distinct steric and electronic interactions in supramolecular assemblies or biological targets.
- The 3-substituted derivative may involve more complex regioselective synthesis compared to the 4-isomer .
Chlorinated Analogs: 2-Chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)aniline
Key Differences :
- Substituent Effects: The chlorine atom at the 2-position on the aniline ring (CAS 380582-37-6) introduces electron-withdrawing effects, reducing the basicity of the NH₂ group compared to the unsubstituted target compound.
- Physicochemical Properties :
Dichloro-Benzoxazole Derivatives
Example : [1-(5,7-Dichloro-1,3-benzoxazol-2-yl)-3-substituted phenyl-1H-pyrazol-4-yl] methylene] aniline derivatives .
- Bioactivity : Dichloro derivatives (e.g., compounds 2b, 2e) exhibit marked antimicrobial and antioxidant activities, suggesting that halogenation amplifies bioactivity, possibly due to improved target binding or oxidative stability .
Substituent Effects on Properties
Electronic and Steric Influences
- Dimethyl Groups: Electron-donating methyl groups increase benzoxazole ring electron density, enhancing fluorescence properties and conjugation. This contrasts with chloro or cyano substituents, which reduce electron density and may redshift absorption spectra.
- Aniline Position : The 3-substituted aniline in the target compound creates a meta-directing effect, influencing subsequent reactions like diazotization or azo coupling, compared to para-substituted isomers .
Biological Activity
3-(5,7-Dimethyl-1,3-benzoxazol-2-yl)aniline is a benzoxazole derivative that has garnered attention for its diverse biological activities. This compound is part of a larger class of benzoxazole derivatives, which are known for their potential therapeutic applications, including antimicrobial, antifungal, and anticancer properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships, and relevant case studies.
Antimicrobial Properties
Research indicates that benzoxazole derivatives exhibit varying degrees of antimicrobial activity. In particular, this compound has shown selective antibacterial effects against Gram-positive bacteria such as Bacillus subtilis while demonstrating lesser activity against Gram-negative strains like Escherichia coli . The minimal inhibitory concentrations (MIC) for several derivatives have been documented, emphasizing the importance of structural modifications in enhancing efficacy.
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| This compound | Bacillus subtilis | 32 |
| This compound | Escherichia coli | 128 |
Antifungal Activity
In addition to antibacterial properties, this compound has demonstrated antifungal activity against pathogens such as Candida albicans. Studies have shown that various benzoxazole derivatives can inhibit fungal growth effectively . The structure-activity relationship (SAR) analysis reveals that the presence of specific substituents significantly influences antifungal potency.
Anticancer Activity
The anticancer potential of this compound has been a focal point in recent research. Various studies have evaluated its cytotoxic effects on multiple cancer cell lines. For instance, it has been tested against breast cancer cell lines (MCF-7 and MDA-MB-231), with results indicating significant cytotoxicity. The IC50 values for these tests suggest that the compound may be more effective than established anticancer agents like Sorafenib.
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets including enzymes and receptors. These interactions can modulate various signaling pathways leading to apoptosis in cancer cells and inhibition of microbial growth .
Study on Anticancer Activity
A study published in 2021 focused on the synthesis and biological evaluation of benzoxazole derivatives including this compound. The study reported that this compound exhibited notable cytotoxicity against breast cancer cell lines through mechanisms involving PARP inhibition and induction of apoptosis .
Structure–Activity Relationship Analysis
The SAR analysis conducted on a series of benzoxazole derivatives highlighted the significance of substituent positions on the benzene ring in enhancing biological activity. Compounds with electron-donating groups showed improved antibacterial and anticancer activities compared to those with electron-withdrawing groups .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 3-(5,7-Dimethyl-1,3-benzoxazol-2-yl)aniline to improve yield and purity?
- Methodological Answer : The synthesis typically involves cyclocondensation of substituted aniline precursors with carboxylic acids or esters under reflux. For example, methyl 3-amino-4-hydroxybenzoate can be reacted with aryl acids in excess under reflux (12–15 hours) to form benzoxazole derivatives . To optimize yield, consider varying catalysts (e.g., polyphosphoric acid or Lewis acids) and reaction time. Purification via column chromatography using ethyl acetate/hexane gradients (3:7 ratio) is recommended. Monitor reaction progress using thin-layer chromatography (TLC) to minimize byproducts.
Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : Use a combination of H/C NMR to confirm the benzoxazole ring and aniline substituents. For example, the aniline NH group typically appears as a singlet at δ 5.8–6.2 ppm in H NMR. IR spectroscopy can validate the C=N stretch (~1620 cm) and NH bending (~1600 cm). High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) ensures molecular weight accuracy. Cross-reference with computational IR/NMR predictions from density functional theory (DFT) for validation .
Q. What solvent systems are optimal for recrystallizing this compound to achieve high-quality single crystals?
- Methodological Answer : Use mixed solvents like ethanol/water (7:3) or 1,4-dioxane/hexane (4:1) for slow evaporation. For benzoxazole derivatives, polar aprotic solvents (e.g., dimethylformamide) are effective for dissolving the compound, while gradual cooling to 4°C promotes crystal growth. Ensure minimal impurities by pre-filtering the solution through a 0.22 µm membrane .
Advanced Research Questions
Q. How can density functional theory (DFT) calculations predict the electronic properties of this compound?
- Methodological Answer : Employ the Colle-Salvetti correlation-energy functional within DFT frameworks (e.g., B3LYP/6-311+G(d,p)) to model frontier molecular orbitals (HOMO/LUMO), charge distribution, and excitation energies. Compare computed UV-Vis spectra (TD-DFT) with experimental data to validate electronic transitions. Use software like Gaussian or ORCA, referencing methodologies from Lee-Yang-Parr (LYP) correlation functionals .
Q. What crystallographic strategies resolve ambiguities in molecular packing for benzoxazole-aniline derivatives?
- Methodological Answer : Use SHELXL for structure refinement, particularly for handling twinned crystals or weak diffraction data. For ambiguous electron density, employ the SQUEEZE algorithm in PLATON to model disordered solvent molecules. Visualize packing motifs with ORTEP-3 to analyze π-π stacking or hydrogen-bonding networks. Validate against simulated powder X-ray diffraction (PXRD) patterns .
Q. How should researchers address contradictions in experimental data when determining photophysical properties?
- Methodological Answer : Cross-validate fluorescence quantum yields using integrating sphere methods and UV-Vis absorption edge comparisons. If discrepancies arise between experimental and DFT-predicted spectra, re-examine solvent effects (e.g., polarity) using the conductor-like screening model (COSMO). Replicate measurements under inert atmospheres to rule out oxidation artifacts .
Q. What mechanistic insights can be gained from studying reaction pathways under varying conditions?
- Methodological Answer : Conduct kinetic studies using in situ FTIR or H NMR to track intermediates. For example, monitor the formation of Schiff base intermediates during benzoxazole cyclization. Compare pathways under acidic (HCl/EtOH) vs. catalytic (FeCl) conditions. Use high-level ab initio methods (e.g., CCSD(T)) to model transition states and activation energies .
Q. How can X-ray crystallography and computational modeling jointly elucidate the compound’s three-dimensional conformation?
- Methodological Answer : Refine X-ray data with SHELXL to obtain precise bond lengths/angles. Compare with gas-phase DFT-optimized geometries to assess crystal field effects. Use Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions. For chiral centers, validate absolute configuration using resonant scattering (Flack parameter) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
